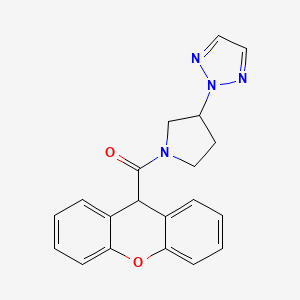
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of compounds related to "(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone." For instance, research by Huang et al. (2021) on boric acid ester intermediates involving pyrrolidin-1-yl)methanone derivatives underlines the compound's relevance in synthesizing complex molecules. Their study details the three-step substitution reaction process used to obtain these compounds and their subsequent characterization through FTIR, NMR spectroscopy, and mass spectrometry. Furthermore, crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations provided insights into the molecular structures, optimizing the compounds for specific applications (Huang et al., 2021).
Anticancer and Antimicrobial Agents
Another area of research interest is the development of anticancer and antimicrobial agents. Malik and Khan (2014) synthesized novel derivatives of triazinyl and pyrrolidin-1-yl)methanone, evaluating their anticonvulsant activities and potential as sodium channel blockers. Their findings indicated that some derivatives exhibited significant efficacy and could be further explored as therapeutic agents for cancer and microbial infections (Malik & Khan, 2014).
Corrosion Inhibition
The application of 1,2,3-triazole derivatives, including compounds structurally related to "this compound," in corrosion inhibition for mild steel in acidic mediums has been studied. Ma et al. (2017) explored the effectiveness of triazole derivatives as corrosion inhibitors, showing that these compounds could efficiently protect metal surfaces from corrosion through a mechanism involving adsorption on the metal surface. This highlights the compound's potential industrial applications in protecting metals from corrosion (Ma et al., 2017).
Mécanisme D'action
Target of Action
It is known that both pyrrolidine and xanthone moieties are widely used in medicinal chemistry due to their diverse biological activities .
Mode of Action
It can be inferred from the structure that the pyrrolidine ring and the xanthone moiety could interact with biological targets in a specific manner . The triazole ring could also play a role in the interaction with its targets .
Biochemical Pathways
Compounds containing pyrrolidine and xanthone moieties have been reported to influence various biochemical pathways .
Pharmacokinetics
It is known that the pyrrolidine ring contributes to the efficient exploration of the pharmacophore space due to sp3-hybridization, which could potentially influence the compound’s bioavailability .
Result of Action
Compounds containing pyrrolidine and xanthone moieties have been reported to exhibit diverse biological activities .
Action Environment
It is known that the physicochemical properties of compounds can be influenced by environmental factors, which could potentially affect their action .
Propriétés
IUPAC Name |
[3-(triazol-2-yl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-20(23-12-9-14(13-23)24-21-10-11-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,10-11,14,19H,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWKDBMWKJTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)
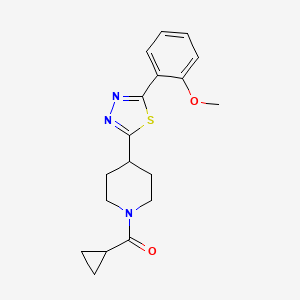

![2-Methyl-3-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2929404.png)

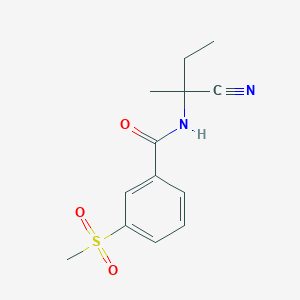
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2929410.png)
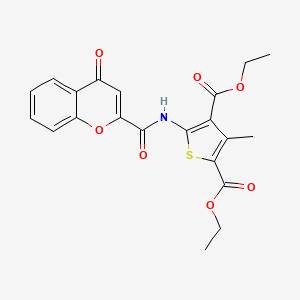
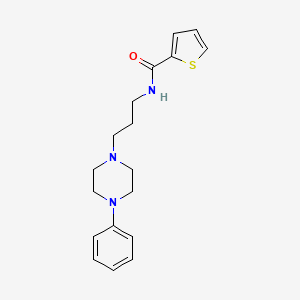
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)
